![molecular formula C9H8F2O3 B3003783 2-(Difluoromethyl)-6-methoxybenzoic acid CAS No. 1785583-39-2](/img/structure/B3003783.png)
2-(Difluoromethyl)-6-methoxybenzoic acid
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Overview
Description
2-(Difluoromethyl)-6-methoxybenzoic acid is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with similar structural motifs, such as difluorobenzoic acid derivatives and methoxy-substituted benzoic acids. These compounds are of interest due to their potential applications in the development of fluorescent probes, PET agents, and their biological activities, including antioxidant, antibacterial, and antitumor properties .
Synthesis Analysis
The synthesis of related compounds often involves multi-step procedures starting from simpler benzoic acid derivatives. For instance, the synthesis of a PET agent from 2,6-difluorobenzoic acid involved a 9-step process with an overall chemical yield of 1% . This suggests that the synthesis of 2-(Difluoromethyl)-6-methoxybenzoic acid could also be complex and may require careful optimization to achieve reasonable yields.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(Difluoromethyl)-6-methoxybenzoic acid often features significant interactions that can influence their physical properties and reactivity. For example, a new polymorph of 2,6-dimethoxybenzoic acid was found to have a non-planar molecular structure with a twisted carboxy group due to steric hindrance from methoxy substituents . This could imply that the difluoromethyl group in 2-(Difluoromethyl)-6-methoxybenzoic acid may also induce a non-planar structure, potentially affecting its reactivity and crystalline properties.
Chemical Reactions Analysis
The chemical reactivity of benzoic acid derivatives is often influenced by substituents on the benzene ring. For example, the presence of a hydroxy or methoxy group on the 2-arylbenzothiazole scaffold was found to significantly improve selectivity against tumor cell lines . This indicates that the methoxy group in 2-(Difluoromethyl)-6-methoxybenzoic acid could play a crucial role in its chemical reactivity, particularly in biological contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are closely related to their molecular structures. The presence of electron-withdrawing or electron-donating groups can affect properties such as acidity, boiling point, solubility, and crystal packing. For instance, the trifluoro and methoxy substituents in organotin(IV) complexes with 2,4,5-trifluoro-3-methoxybenzoic acid contribute to the formation of 1D chains and 2D networks in the crystal lattice through weak hydrogen bonding and non-hydrogen interactions . Therefore, the difluoromethyl and methoxy groups in 2-(Difluoromethyl)-6-methoxybenzoic acid are likely to influence its physical properties, such as solubility and melting point, as well as its ability to form specific crystal structures.
Scientific Research Applications
Intramolecular Hydrogen Bonding
The study of intramolecular hydrogen bonding in resonance-stabilized systems, such as 3-substituted-2-methoxybenzoic acid, is relevant to understanding the properties of 2-(Difluoromethyl)-6-methoxybenzoic acid. This research demonstrates the impact of substituents on the hydrogen bonding and resonance stabilization in these systems. The findings have implications for the structural and chemical properties of related compounds (Schmiedekamp-Schneeweis & Payne, 1998).
Directed Ortho-metalation
Research on directed ortho-metalation of unprotected benzoic acids, including 2-methoxybenzoic acid, explores regioselective synthesis of various substituted benzoic acids. This methodology is crucial for the synthesis of compounds like 2-(Difluoromethyl)-6-methoxybenzoic acid, offering a pathway to synthesize complex molecules efficiently (Nguyen, Castanet & Mortier, 2006).
Radical Zwitterions Formation
The formation of radical zwitterions from methoxylated benzoic acids, including 2-methoxybenzoic acid, through one-electron oxidation, is a significant area of research. This understanding aids in comprehending the reactivity and interaction of 2-(Difluoromethyl)-6-methoxybenzoic acid under various conditions (Steenken, O'Neill & Schulte‐Frohlinde, 1977).
Organotin(IV) Complexes Synthesis
The synthesis of organotin(IV) complexes with related compounds like 2,4,5-trifluoro-3-methoxybenzoic acid informs the potential applications of 2-(Difluoromethyl)-6-methoxybenzoic acid in forming organometallic complexes. These studies contribute to the development of materials and catalysts (Ma, Han & Zhang, 2006).
Environmental Applications
Research on the mineralization of herbicides like 3,6-dichloro-2-methoxybenzoic acid in aquatic environments through processes like electro-Fenton and photoelectro-Fenton is crucial. This research can be extended to the environmental fate and treatment of compounds like 2-(Difluoromethyl)-6-methoxybenzoic acid (Brillas, Baños & Garrido, 2003).
Future Directions
properties
IUPAC Name |
2-(difluoromethyl)-6-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-14-6-4-2-3-5(8(10)11)7(6)9(12)13/h2-4,8H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJJYLBFZFBKJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-6-methoxybenzoic acid | |
CAS RN |
1785583-39-2 |
Source
|
Record name | 2-(difluoromethyl)-6-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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